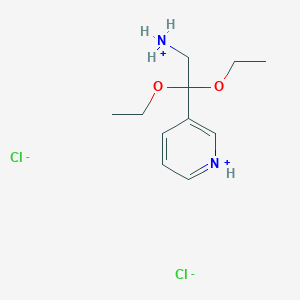
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride is a chemical compound with the molecular formula C11H20Cl2N2O2 and a molecular weight of 283.19 g/mol. This compound is characterized by the presence of a pyridinium ion and an azanium ion, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride typically involves the reaction of pyridine derivatives with ethoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dichloride salt. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pressure controls. The process involves continuous monitoring of the reaction parameters to ensure high yield and purity of the final product. The use of automated systems for mixing and temperature control is common to maintain consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 50°C.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide, at room temperature.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine ethylamines.
Substitution: Formation of substituted pyridinium salts.
Aplicaciones Científicas De Investigación
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridone: A key heterocycle with applications in biology and chemistry.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Known for their anti-fibrotic activities and potential therapeutic applications.
Uniqueness
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride stands out due to its unique combination of pyridinium and azanium ions, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
107445-24-9 |
|---|---|
Fórmula molecular |
C11H20Cl2N2O2 |
Peso molecular |
283.19 g/mol |
Nombre IUPAC |
2,2-diethoxy-2-pyridin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H |
Clave InChI |
FKETXLJBXGPTOY-UHFFFAOYSA-N |
SMILES |
CCOC(C[NH3+])(C1=C[NH+]=CC=C1)OCC.[Cl-].[Cl-] |
SMILES canónico |
CCOC(CN)(C1=CN=CC=C1)OCC.Cl.Cl |
Sinónimos |
2,2-Diethoxy-2-pyridin-3-yl-ethylamine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















